N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
Description
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of metabolites formed via the conjugation of glutathione with electrophilic compounds, followed by enzymatic processing (acetylation and cleavage). This compound is characterized by a 2,5-dimethylbenzene group attached to the sulfur atom of N-acetyl-L-cysteine. Key properties include:
- Molecular Formula: C₁₃H₁₇NO₃S
- Molecular Weight: 267.34 g/mol
- CAS Number: 581076-70-2 (unlabelled), 1331909-07-9 (deuterated form)
- Applications: Used as a biomarker for exposure to volatile organic compounds (VOCs) such as xylene derivatives, and as a stable isotope-labeled internal standard (deuterated form) in analytical chemistry .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676250 | |
| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-70-2 | |
| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2,5-dimethylphenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also include quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The acetyl group or the 2,5-dimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Pharmaceutical Development
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is being explored for its potential as a therapeutic agent in various conditions:
- Anticancer Properties : Research indicates that the compound may exhibit anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines without affecting normal cells, suggesting its potential as an adjunct in cancer therapy.
Biomarker for Environmental Exposure
The compound has been identified as a urinary metabolite of benzene and other aromatic compounds. Its detection in urine serves as a non-invasive biomarker for exposure to environmental toxins . This application is particularly relevant for monitoring health risks associated with industrial exposure.
Toxicology Studies
Studies have demonstrated that this compound can protect against toxic effects induced by heavy metals such as cadmium. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress markers in animal models . This suggests its potential use in developing protective agents against neurotoxic substances.
Urinary Biomarkers
A study profiling urinary metabolites found elevated levels of this compound among individuals exposed to specific environmental toxins. This finding supports its role as a biomarker for monitoring exposure to aromatic compounds and assessing environmental health risks .
Cancer Cell Line Studies
In vitro studies involving human melanoma cell lines indicated that this compound induced apoptosis selectively without affecting the cell cycle. This selective mechanism of action could be harnessed for therapeutic purposes in cancer treatment.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential anticancer agent with antioxidant properties; may aid in treating oxidative stress-related diseases. |
| Environmental Science | Serves as a biomarker for exposure to aromatic compounds; useful in public health monitoring. |
| Toxicology | Protects against neurotoxic effects; may be developed into protective agents against heavy metals. |
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The acetyl and 2,5-dimethylphenyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine and N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine
These isomers differ in the positions of methyl groups on the benzene ring:
Key Findings :
- The 2,5-dimethyl isomer is often grouped with 2,4- and 3,4-dimethylphenyl analogs under the collective term "DPMA" in exposure studies .
- Positional isomerism affects metabolic stability and detection sensitivity. For example, the 2,5-dimethyl variant may exhibit higher hydrophobicity than 3,4-dimethyl analogs, influencing chromatographic retention times .
Comparison with Other Mercapturic Acids
N-Acetyl-S-benzyl-L-cysteine (BMA)
Key Findings :
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA)
| Property | 2,5-Dimethylbenzene Derivative | 3HPMA |
|---|---|---|
| Molecular Weight | 267.34 | 221.26 (C₈H₁₅NO₄S) |
| Substituent | Aromatic (dimethylbenzene) | Aliphatic (hydroxypropyl) |
| Parent Compound | Xylene derivatives | Acrolein |
| Biological Significance | Linked to xylene exposure | Linked to tobacco smoke |
Key Findings :
Analytical Methods
- Detection: Liquid chromatography-mass spectrometry (LC-MS) is standard. The deuterated form (MW 270.36) aids in distinguishing from endogenous metabolites .
- Challenges : Low urinary concentrations of DPMA isomers (<60% > LOD) limit statistical reliability in population studies .
Physicochemical and Metabolic Properties
Key Findings :
- The dihydroxyphenyl variant is electrochemically active, enabling detection via HPLC with electrochemical sensors, whereas dimethylbenzene analogs require MS-based methods .
Biological Activity
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (NADMC) is a derivative of L-cysteine that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
NADMC is characterized by the presence of an acetyl group and a 2,5-dimethylbenzene moiety attached to the sulfur atom of L-cysteine. This unique structure is believed to influence its reactivity and interaction with biological targets.
Key Features:
- Molecular Formula: C₁₃H₁₅N₁O₂S
- Molecular Weight: 253.33 g/mol
- Functional Groups: Acetyl (–COCH₃), thiol (–SH), and aromatic ring
The biological activity of NADMC primarily stems from its ability to participate in redox reactions due to the thiol group, which can form disulfide bonds. The acetyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Mechanisms include:
- Antioxidant Activity: NADMC may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Modulation: It can interact with various enzymes, influencing metabolic pathways related to detoxification and cellular signaling.
Antioxidant Properties
Research indicates that NADMC exhibits significant antioxidant properties. It has been shown to reduce lipid peroxidation levels in cellular models under oxidative stress conditions. For instance, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, NADMC treatment resulted in decreased malondialdehyde (MDA) levels and increased glutathione (GSH) synthesis .
Cytotoxicity and Anticancer Activity
NADMC has demonstrated promising anticancer effects in vitro. A study evaluated its cytotoxicity against various cancer cell lines, including melanoma and colon cancer cells. The results indicated that NADMC induced apoptosis without significantly affecting normal cells. The IC50 values for cancer cell lines were notably lower than those for normal cell lines, suggesting selective toxicity .
| Cell Line | IC50 (µM) | Normal Cell Toxicity (µM) |
|---|---|---|
| UACC-62 (Melanoma) | 16.5 ± 1.2 | >200 |
| GC3/c1 (Colon) | 12.3 ± 0.8 | >200 |
| OVCAR-3 (Ovarian) | 15.0 ± 1.0 | >200 |
Case Studies
- Neuroprotective Effects : In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y cells, NADMC treatment significantly reduced apoptosis markers such as caspase-3 activity while enhancing cell viability .
- Cancer Treatment : In preclinical studies involving human melanoma cell lines, NADMC exhibited potent anticancer activity comparable to established chemotherapeutics like dacarbazine but with lower toxicity profiles .
Therapeutic Implications
The potential therapeutic applications of NADMC are broadening as research continues to uncover its biological activities:
- Antioxidant Therapies : Its ability to mitigate oxidative damage positions it as a candidate for developing treatments for neurodegenerative diseases.
- Cancer Therapeutics : Given its selective cytotoxicity against cancer cells, NADMC may serve as a lead compound for new anticancer drugs.
Q & A
Basic: How is N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine identified as a biomarker in toxicological studies, and what methodologies validate its role?
This compound (PHEMA) is identified as a urinary biomarker for exposure to tobacco-derived volatile organic compounds (VOCs) and aromatic hydrocarbons. Its presence in urine correlates with metabolic processing of xenobiotics like benzene derivatives. Validation involves:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detection and quantification with high specificity, normalized to creatinine levels to account for urinary dilution .
- Electrochemical Detection : Used in early studies to isolate and confirm structural identity via derivatization (e.g., diazomethane treatment for methyl ester formation) .
- In Vivo Models : Rat studies demonstrate its formation after exposure to benzene, phenol, or hydroquinone, confirming metabolic pathways .
Basic: What analytical techniques are recommended for quantifying this compound in biological samples?
Robust quantification requires:
- Sample Preparation : Solid-phase extraction (SPE) to isolate metabolites from urine, followed by enzymatic deconjugation if necessary .
- LC-HRMS/LC-MS/MS : High-resolution mass spectrometry achieves low detection limits (e.g., 0.6 ng/mL for PHEMA) and distinguishes isomers. Multi-reaction monitoring (MRM) enhances specificity .
- Quality Control : Use deuterated analogs (e.g., PHEMA-d3) as internal standards to correct for matrix effects .
- Normalization : Creatinine adjustment to account for urine concentration variability .
Basic: What synthetic routes and characterization methods are used for this compound?
Synthesis typically involves:
- Thiol-Electrophile Conjugation : Reacting N-acetyl-L-cysteine with 2,5-dimethylbenzyl halides under controlled pH (7–9) to form the thioether bond .
- Purification : Reverse-phase chromatography or recrystallization to achieve >95% purity .
- Characterization :
Advanced: How do contradictory findings in metabolite levels (e.g., CMEMA in vapers vs. smokers) inform research on this compound?
Studies report higher urinary CMEMA (a related metabolite) in vapers than smokers, suggesting alternative metabolic pathways or novel toxicant exposure in e-cigarettes. To resolve contradictions:
- Longitudinal Cohort Studies : Track metabolite kinetics across exposure durations .
- Source Identification : Link CMEMA to specific e-cigarette constituents (e.g., flavorants, solvents) via in vitro hepatic microsomal assays .
- Interspecies Comparisons : Contrast human data with rodent models to identify species-specific metabolism .
Advanced: What interspecies differences exist in the metabolism of benzene derivatives to this compound?
- Rat Models : Rapid conversion of benzene to PHEMA via glutathione conjugation, with urinary excretion within 24 hours .
- Humans : Slower clearance due to polymorphisms in GST enzymes, leading to inter-individual variability in biomarker levels .
- Implications : Rodent-to-human extrapolation requires caution; humanized mouse models or primary hepatocyte cultures are preferred for translational studies .
Advanced: How does enzyme specificity influence the formation of this compound in phase II metabolism?
- Glutathione Transferases (GSTs) : GSTT1 and GSTM1 isoforms catalyze the initial conjugation of reactive benzene intermediates (e.g., benzoquinone) to glutathione .
- Cysteine S-Conjugate N-Acetyltransferases : Acetylate the cysteine moiety, forming the mercapturate. Knockout models show reduced PHEMA excretion, highlighting enzyme dependency .
- Inhibition Studies : Use of ethacrynic acid (GST inhibitor) or siRNA silencing to dissect metabolic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
